![molecular formula C23H20BrN3O4S B12016005 [4-bromo-2-[(E)-[(4-methoxyphenyl)carbamothioylhydrazinylidene]methyl]phenyl] 4-methoxybenzoate CAS No. 769150-28-9](/img/structure/B12016005.png)

[4-bromo-2-[(E)-[(4-methoxyphenyl)carbamothioylhydrazinylidene]methyl]phenyl] 4-methoxybenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

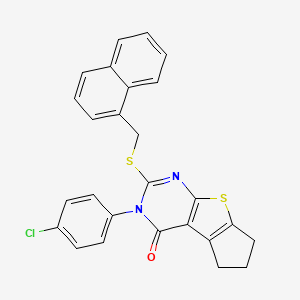

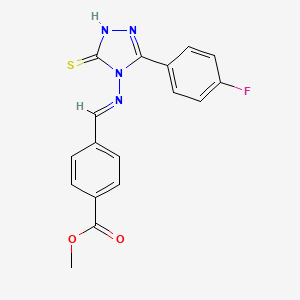

[4-bromo-2-[(E)-[(4-methoxyphenyl)carbamothioylhydrazinylidene]methyl]phenyl] 4-methoxybenzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a bromine atom, methoxy groups, and a carbamothioylhydrazinylidene moiety. The presence of these functional groups makes it an interesting subject for research in organic chemistry, medicinal chemistry, and materials science.

Vorbereitungsmethoden

Syntheserouten und Reaktionsbedingungen

Die Synthese von [4-Brom-2-[(E)-[(4-Methoxyphenyl)carbamothioylhydrazinyliden]methyl]phenyl] 4-Methoxybenzoat beinhaltet in der Regel mehrere Schritte, die von leicht zugänglichen Vorstufen ausgehen. Eine gängige Syntheseroute umfasst folgende Schritte:

Bildung des Hydrazon-Zwischenprodukts: Dieser Schritt beinhaltet die Reaktion von 4-Methoxybenzaldehyd mit 4-Methoxyphenylhydrazin in Gegenwart eines sauren Katalysators, um das Hydrazon-Zwischenprodukt zu bilden.

Bromierung: Das Hydrazon-Zwischenprodukt wird dann mit einem Bromierungsmittel wie N-Bromsuccinimid (NBS) bromiert, um das Bromatom an der gewünschten Position einzuführen.

Thioamid-Bildung: Das bromierte Hydrazon wird mit Thioharnstoff umgesetzt, um den Carbamothioylhydrazinyliden-Rest zu bilden.

Veresterung: Schließlich wird die Verbindung in Gegenwart eines Kupplungsmittels wie Dicyclohexylcarbodiimid (DCC) mit 4-Methoxybenzoesäure verestert, um das Endprodukt zu erhalten.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Syntheserouten beinhalten, die jedoch für die Großproduktion optimiert sind. Dazu gehören der Einsatz von Durchflussreaktoren, automatisierten Syntheseplattformen und fortschrittlichen Reinigungsverfahren, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

Reaktionstypen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an den Methoxygruppen, was zur Bildung von Chinonderivaten führt.

Reduktion: Reduktionsreaktionen können den Carbamothioylhydrazinyliden-Rest angreifen und ihn in das entsprechende Amin umwandeln.

Substitution: Das Bromatom in der Verbindung kann durch verschiedene Nucleophile, wie Amine oder Thiole, substituiert werden, um neue Derivate zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden typischerweise verwendet.

Substitution: Nucleophile Substitutionsreaktionen verwenden oft Reagenzien wie Natriumazid (NaN3) oder Thioharnstoff unter milden Bedingungen.

Hauptprodukte

Oxidation: Chinonderivate.

Reduktion: Entsprechende Aminderivate.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet. Ihre einzigartige Struktur ermöglicht die Erforschung neuer Reaktionsmechanismen und die Entwicklung neuer synthetischer Methoden.

Biologie

In der biologischen Forschung wird das Potenzial der Verbindung als bioaktives Molekül untersucht. Es kann antimikrobielle, krebshemmende oder entzündungshemmende Eigenschaften aufweisen, was es zu einem Kandidaten für die Medikamentenentwicklung macht.

Medizin

In der pharmazeutischen Chemie wird die Verbindung auf ihre potenziellen therapeutischen Anwendungen untersucht. Ihre Fähigkeit, mit bestimmten biologischen Zielstrukturen zu interagieren, macht sie zu einem vielversprechenden Leitstoff für die Entwicklung neuer Arzneimittel.

Industrie

Im Industriesektor kann die Verbindung aufgrund ihrer einzigartigen chemischen Eigenschaften bei der Entwicklung fortschrittlicher Materialien wie Polymere und Beschichtungen eingesetzt werden.

Wirkmechanismus

Der Wirkmechanismus von [4-Brom-2-[(E)-[(4-Methoxyphenyl)carbamothioylhydrazinyliden]methyl]phenyl] 4-Methoxybenzoat beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen Pfade und Zielstrukturen hängen von der jeweiligen Anwendung ab und sind Gegenstand laufender Forschung.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s potential as a bioactive molecule is investigated. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is studied for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of [4-bromo-2-[(E)-[(4-methoxyphenyl)carbamothioylhydrazinylidene]methyl]phenyl] 4-methoxybenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ethylacetoacetat: Ein weit verbreitetes chemisches Zwischenprodukt mit ähnlicher Esterfunktionalität.

Disilane: Organosiliciumverbindungen mit einzigartigen elektronischen Eigenschaften.

Einzigartigkeit

Die Einzigartigkeit von [4-Brom-2-[(E)-[(4-Methoxyphenyl)carbamothioylhydrazinyliden]methyl]phenyl] 4-Methoxybenzoat liegt in seiner Kombination aus funktionellen Gruppen, die eine unterschiedliche chemische Reaktivität und potenzielle biologische Aktivität verleihen. Im Gegensatz zu einfacheren Verbindungen ermöglicht seine komplexe Struktur ein breiteres Anwendungsspektrum und Interaktionsmöglichkeiten.

Dieser ausführliche Artikel bietet einen umfassenden Überblick über [4-Brom-2-[(E)-[(4-Methoxyphenyl)carbamothioylhydrazinyliden]methyl]phenyl] 4-Methoxybenzoat, einschließlich seiner Synthese, Reaktionen, Anwendungen, Wirkmechanismen und des Vergleichs mit ähnlichen Verbindungen.

Eigenschaften

CAS-Nummer |

769150-28-9 |

|---|---|

Molekularformel |

C23H20BrN3O4S |

Molekulargewicht |

514.4 g/mol |

IUPAC-Name |

[4-bromo-2-[(E)-[(4-methoxyphenyl)carbamothioylhydrazinylidene]methyl]phenyl] 4-methoxybenzoate |

InChI |

InChI=1S/C23H20BrN3O4S/c1-29-19-8-3-15(4-9-19)22(28)31-21-12-5-17(24)13-16(21)14-25-27-23(32)26-18-6-10-20(30-2)11-7-18/h3-14H,1-2H3,(H2,26,27,32)/b25-14+ |

InChI-Schlüssel |

FOQLNPYVSVBQCC-AFUMVMLFSA-N |

Isomerische SMILES |

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=S)NC3=CC=C(C=C3)OC |

Kanonische SMILES |

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=S)NC3=CC=C(C=C3)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-bromo-2-[(E)-[2-(4-nitrophenoxy)propanoylhydrazinylidene]methyl]phenyl] 2-chlorobenzoate](/img/structure/B12015939.png)

![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B12015951.png)

![(2Z)-3-[3-(4-Isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-(1-methyl-1H-benzimidazol-2-YL)-2-propenenitrile](/img/structure/B12015958.png)

![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-5-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-3-carbohydrazide](/img/structure/B12015962.png)

![1-[(E)-{[3-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]naphthalen-2-ol](/img/structure/B12016000.png)